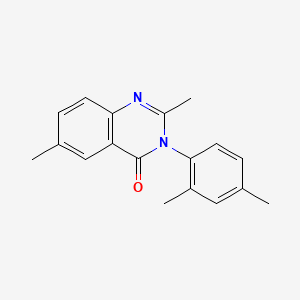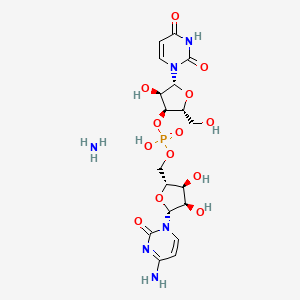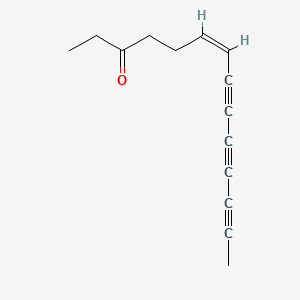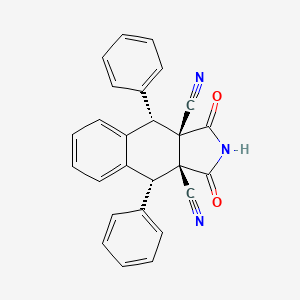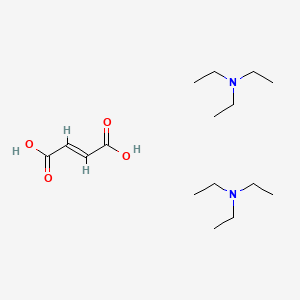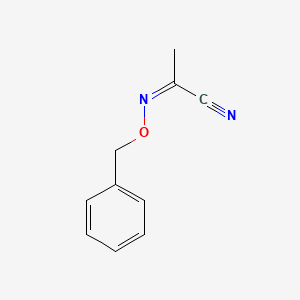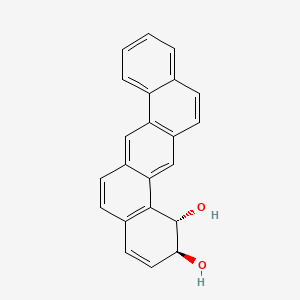
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms in a trans configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process can be carried out using liver microsomes from rats pretreated with 3-methylcholanthrene . The hydroxyl groups of dibenz(a,h)anthracene trans-1,2-dihydrodiol are predominantly in quasi-axial conformations, which facilitates the formation of the desired dihydrodiol .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes several types of chemical reactions, including oxidation and epoxidation.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include vicinal dihydrodiol epoxides and tetrahydrotetrols .
Wissenschaftliche Forschungsanwendungen
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is primarily used in scientific research to study the metabolic pathways and carcinogenic potential of PAHs. It serves as a model compound to understand the formation of DNA adducts and the mutagenic effects of PAH metabolites . This compound is also used in studies involving high-performance liquid chromatography and mass spectrometry to identify and quantify PAH metabolites .
Wirkmechanismus
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to reactive intermediates, such as dihydrodiol epoxides. These intermediates can form covalent bonds with DNA, leading to the formation of DNA adducts. This process can result in mutations and potentially initiate carcinogenesis . The molecular targets involved in this mechanism include DNA and various enzymes involved in the metabolic activation of PAHs .
Vergleich Mit ähnlichen Verbindungen
- trans-3,4-Dihydro-3,4-dihydroxychrysene
- trans-9,10-Dihydro-9,10-dihydroxybenzo(a)pyrene
Comparison: trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific metabolic pathway and the formation of distinct dihydrodiol epoxides. Unlike other similar compounds, it predominantly forms tetrahydrotetrols as major products . This uniqueness makes it a valuable compound for studying the specific metabolic and carcinogenic pathways of dibenz(a,h)anthracene derivatives.
Eigenschaften
CAS-Nummer |
66267-18-3 |
|---|---|
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
InChI-Schlüssel |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


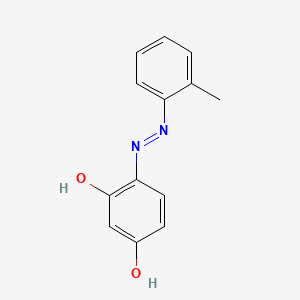
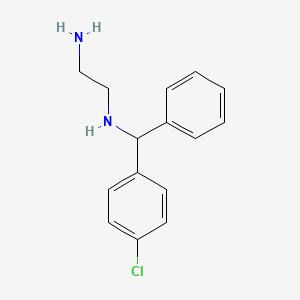
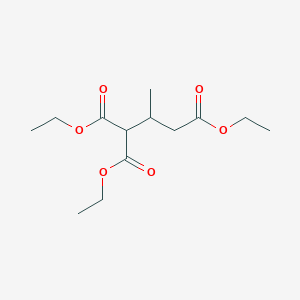

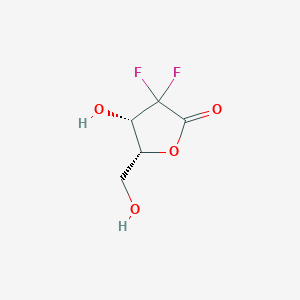
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
